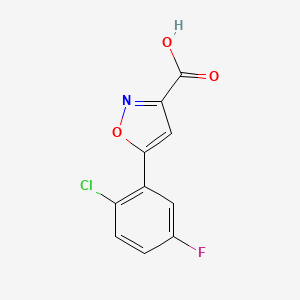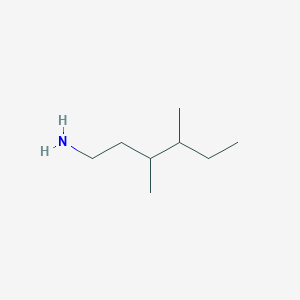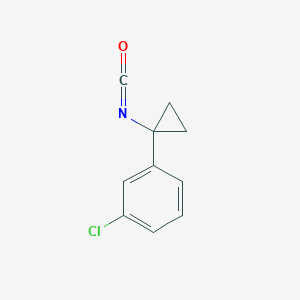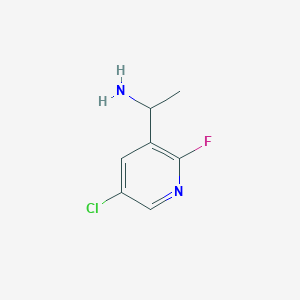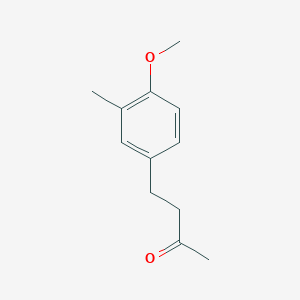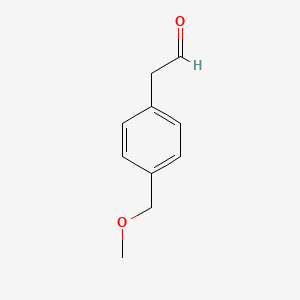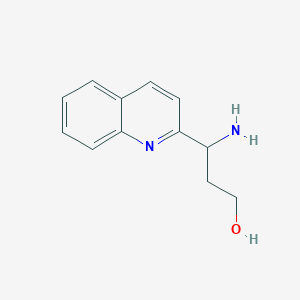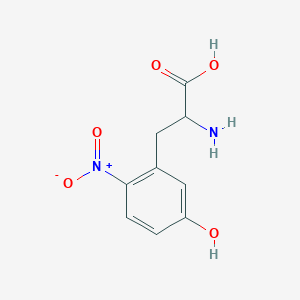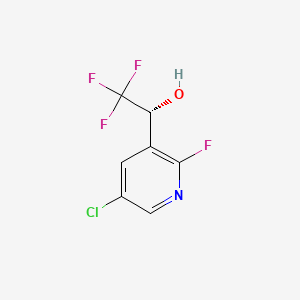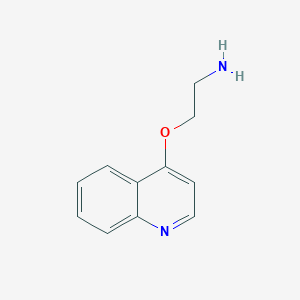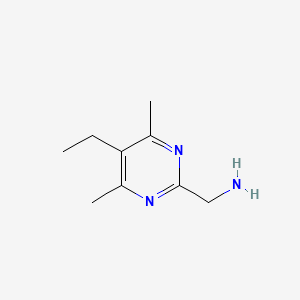
2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its potential neurotoxic properties and its role as a histamine metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. This method typically requires the use of a Grignard reagent, such as phenylmagnesium bromide, to facilitate the reaction . Another method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-imidazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-imidazol-5-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its role as a histamine metabolite and its potential neurotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of various materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde involves its interaction with molecular targets in the body. As a histamine metabolite, it may influence histamine receptors and pathways, potentially leading to neurotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of an aldehyde group.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Another related compound with a nitro group and a hydroxymethyl group.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is unique due to its specific functional groups and its role as a histamine metabolite. Its potential neurotoxic effects and applications in scientific research further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-(3-methylimidazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |
Clave InChI |
RNTINUZQAGELJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


